molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

Cat. No.: B1296384
CAS No.: 64068-07-1
M. Wt: 211.6 g/mol
InChI Key: YMOMJMMXKDFINU-UHFFFAOYSA-N
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Description

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol . This compound features a chloro-substituted imidazo[1,2-b]pyridazine ring system, which is a common scaffold in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various inflammatory diseases . The interaction between this compound and TNF-α involves binding to specific sites on the cytokine, thereby preventing its activity. Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, further modulating biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting TNF-α production, this compound can reduce the expression of other pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) . This modulation of cytokine expression can lead to decreased inflammation and altered cellular metabolism, promoting a more balanced cellular environment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, either inhibiting or activating them to modulate their activity. These interactions can result in changes in gene expression, further influencing cellular processes and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These long-term effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit TNF-α production and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in specific tissues . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potential therapeutic applications .

Properties

IUPAC Name

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMJMMXKDFINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315687
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64068-07-1
Record name NSC296232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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